

Solid-Phase Extraction of Famprofazone from Biological Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: Famprofazone

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This document provides a detailed solid-phase extraction (SPE) protocol for the determination of **famprofazone** and its primary metabolites, methamphetamine and amphetamine, in biological matrices. The following procedures are intended for research and forensic applications and should be performed by trained personnel.

Introduction

Famprofazone is a non-steroidal anti-inflammatory drug that is metabolized in the body to produce methamphetamine and amphetamine. The detection and quantification of **famprofazone** and its metabolites in biological samples are crucial in both clinical and forensic toxicology. Solid-phase extraction is a widely used technique for the cleanup and concentration of these analytes from complex biological matrices such as plasma, urine, and tissue prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application note describes a robust SPE protocol using mixed-mode cation exchange cartridges.

Experimental Protocols

Materials and Reagents

- SPE Sorbent: Mixed-mode solid-phase extraction cartridges (e.g., Bond Elut Certify, 130 mg, 3 mL)
- Reagents:
 - Methanol (HPLC grade)
 - Deionized water
 - Phosphate buffer (0.1 M, pH 6.0)
 - Ammonium hydroxide
 - Ethyl acetate
 - Chloroform
 - Acetone
 - Formic acid
 - β -glucuronidase (for urine samples)
 - Internal Standards (e.g., **famprofazone**-d3, methamphetamine-d5, amphetamine-d5)

Sample Pretreatment

- To 1 mL of plasma or serum, add an appropriate amount of internal standard.
- Add 4 mL of 0.1 M phosphate buffer (pH 6.0).
- Vortex for 30 seconds.
- To 1 mL of urine, add an appropriate amount of internal standard.
- Add 0.5 mL of acetate buffer (pH 5.0).
- Add a sufficient amount of β -glucuronidase enzyme.

- Incubate the mixture at 65°C for 1-2 hours to ensure the cleavage of glucuronide conjugates.
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Allow the sample to cool to room temperature.
- Centrifuge the sample to pellet any precipitate.
- Homogenize 500 mg of liver tissue.
- Perform enzymatic cell dispersion using collagenase.[\[4\]](#)[\[5\]](#)
- Follow with protein precipitation.[\[4\]](#)[\[5\]](#)
- The resulting supernatant can then be subjected to the SPE protocol.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of a mixed-mode cation exchange and non-polar sorbent, such as Bond Elut Certify.[\[4\]](#)

- Conditioning:
 - Wash the SPE cartridge with 2 mL of methanol.
 - Equilibrate the cartridge with 2 mL of deionized water.
 - Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
- Sample Loading:
 - Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 2 mL of deionized water.
 - Wash the cartridge with 1 mL of 0.1 M acetate buffer.

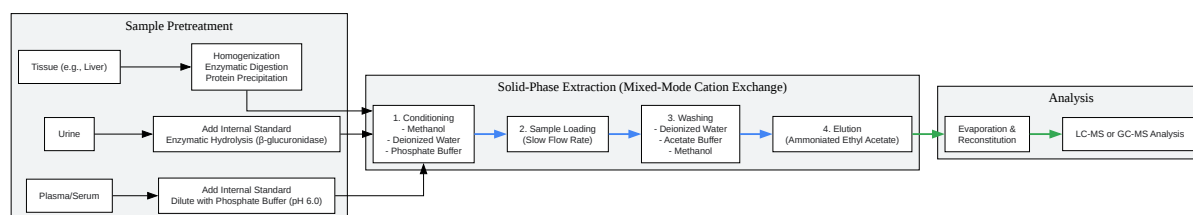
- Dry the cartridge thoroughly under vacuum for 5 minutes.
- Wash the cartridge with 2 mL of methanol.
- Dry the cartridge again under vacuum for 5 minutes.
- Elution:
 - Fraction 1 (Acidic/Neutral Drugs - Optional): Elute with 4 mL of a mixture of acetone and chloroform (1:1 v/v).[4] This fraction is typically not necessary for **famprofazone** analysis but can be collected for broader screening.
 - Fraction 2 (Basic Drugs - **Famprofazone** and Metabolites): Elute the target analytes with 2 mL of freshly prepared ammoniated ethyl acetate (2% ammonium hydroxide in ethyl acetate).[4]
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

Data Presentation

The following table summarizes the quantitative data for the analysis of **famprofazone** and its metabolites from various biological matrices.

Analyte	Matrix	SPE Sorbent	LOQ	Recovery	Precision (CV%)	Bias (%)	Reference
Famprofazone	Liver	Not Specified	5 ng/g	-	≤ 10%	≤ 13%	[4][5]
Methamphetamine	Liver	Not Specified	5 ng/g	-	≤ 10%	≤ 13%	[4][5]
Amphetamine	Liver	Not Specified	5 ng/g	-	≤ 10%	≤ 13%	[4][5]
Famprofazone	Bone Marrow	Not Specified	100 ng/g	-	< 4.6%	< 4.6%	[6][7]
Methamphetamine	Bone Marrow	Not Specified	100 ng/g	-	< 4.6%	< 4.6%	[6][7]
Amphetamines	Urine	Bond Elut Certify	-	59-84%	< 8% (intra-assay), < 11% (inter-assay)	-	[8]
Various Basic Drugs	Plasma	Bond Elut Certify	-	> 82%	-	-	[4]

Experimental Workflow and Signaling Pathways



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Caption: Solid-Phase Extraction Workflow for **Famprofazone** Analysis.

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